

Application Note & Protocol: Quantification of 3-O-Methylgalangin in Plant Material by HPLC

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Compound of Interest

Compound Name: 3-O-Methylgalangin

Cat. No.: B1231419

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This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-O-Methylgalangin** in plant material, particularly from the rhizomes of *Alpinia* species.

Introduction

3-O-Methylgalangin is a bioactive flavonoid found in various plants, notably in the rhizomes of *Alpinia officinarum* (lesser galangal) and *Alpinia galanga* (greater galangal). It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and phytochemical research. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable determination of **3-O-Methylgalangin**.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the essential chromatographic parameters.

Parameter	Specification
HPLC System	HPLC with UV-Vis Detector
Column	Spherisob octadecylsilyl (ODS) silica column
Mobile Phase	Methanol:Water:Phosphoric Acid (60:38:2, v/v/v) [1] [2] [3]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	254 nm [1] [2]
Column Temperature	Ambient

Standard Preparation:

- Prepare a stock solution of **3-O-Methylgalangin** standard in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards. A suitable concentration range for the calibration curve is 0.02–0.14 µg/mL.

Sample Preparation (Rhizomes):

- Drying and Grinding: Dry the plant rhizomes at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.
- Extraction:
 - Accurately weigh a portion of the powdered plant material (e.g., 1.0 g).
 - Add a suitable volume of methanol (e.g., 25 mL).
 - Extract the sample using sonication for a specified period (e.g., 60 minutes) to ensure efficient extraction of the analyte.

- Filtration: After extraction, filter the solution through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

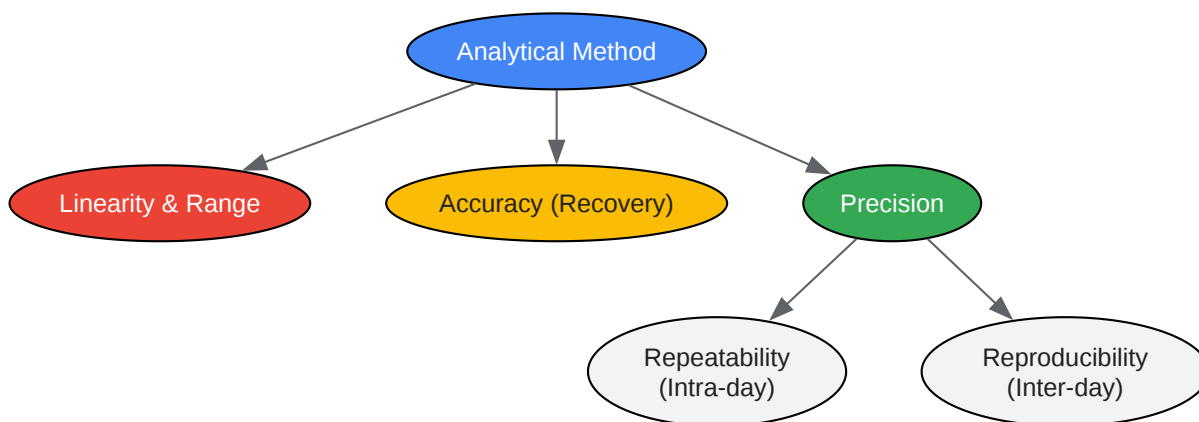
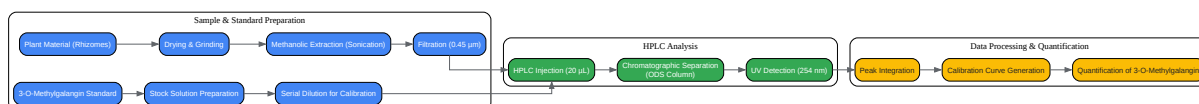
Method Validation Data

The described HPLC method has been validated for its accuracy, precision, and linearity. The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	0.02–0.14 µg/mL
Correlation Coefficient (r^2)	> 0.999
Reproducibility (RSD)	3.10%
Repeatability (RSD)	1.91%
Precision (RSD)	0.59%
Average Recovery	99%
Recovery RSD	3.12%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **3-O-Methylgalangin** in plant material.



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References

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